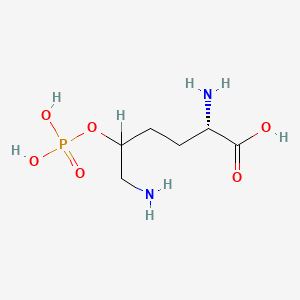
5-Hydroxylysine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Phosphohydroxylysine is a phosphoamino acid.
Aplicaciones Científicas De Investigación
Post-Translational Modifications
5-Hydroxylysine phosphate is primarily recognized for its role as a post-translational modification (PTM) in proteins, especially in collagen. The phosphorylation of hydroxylysine residues is crucial for the structural integrity and function of collagen fibers. This modification affects the stability and interactions of collagen with other extracellular matrix components, thereby influencing tissue development and repair processes .
Case Study: Collagen Structure and Function
Research has shown that the phosphorylation of hydroxylysine residues enhances the thermal stability of collagen molecules. For instance, studies indicate that the presence of phosphorylated hydroxylysine can improve collagen's resistance to enzymatic degradation, which is vital for maintaining tissue integrity during stress conditions .
Enzymatic Reactions
The enzyme 5-hydroxylysine kinase (AGPHD1) catalyzes the phosphorylation of 5-hydroxylysine using GTP as a phosphate donor. This reaction is significant for regulating cellular functions and metabolic pathways involving amino acids. The product of this reaction can be further metabolized by other enzymes, highlighting a complex network of biochemical interactions .
Table 1: Key Enzymatic Reactions Involving this compound
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| AGPHD1 | 5-Hydroxylysine | This compound | Phosphorylation |
| AGXT2L2 | This compound | Ammonia + Inorganic phosphate | Dephosphorylation |
Therapeutic Applications
The unique properties of this compound have led to its exploration in therapeutic contexts, particularly in drug development. The ability to modify peptides and proteins through bioconjugation strategies allows for the design of novel therapeutics that can target specific biological pathways.
Case Study: Bioconjugation in Drug Development
Recent studies have demonstrated that peptides containing 5-hydroxylysine can be utilized to create drug conjugates with enhanced bioactivity. For example, researchers have successfully incorporated 5-hydroxylysine into peptide sequences to improve their efficacy in targeting cancer cells . The incorporation of this non-canonical amino acid enables the formation of new chemical functionalities that can enhance drug delivery systems.
Structural Biology and Biophysical Studies
The structural implications of this compound in proteins have been investigated using advanced techniques such as mass spectrometry and NMR spectroscopy. These studies provide insights into how phosphorylation affects protein conformation and dynamics.
Table 2: Analytical Techniques for Studying this compound
| Technique | Application |
|---|---|
| Mass Spectrometry | Identification and quantification of PTMs |
| NMR Spectroscopy | Structural analysis of phosphorylated proteins |
| X-ray Crystallography | Determining three-dimensional structures |
Propiedades
Número CAS |
32163-95-4 |
|---|---|
Fórmula molecular |
C6H15N2O6P |
Peso molecular |
242.17 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-5-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4?,5-/m0/s1 |
Clave InChI |
WLPXLNNUXMDSPG-AKGZTFGVSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |
SMILES isomérico |
C(CC(CN)OP(=O)(O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)OP(=O)(O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
32163-95-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
O-Phosphohydroxylysine; 5-Hydroxylysine phosphate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















